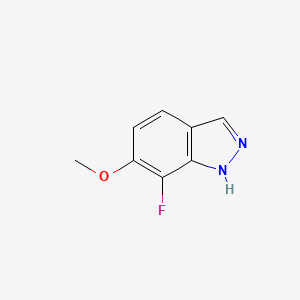

7-Fluoro-6-methoxy-1H-indazole

Übersicht

Beschreibung

7-Fluoro-6-methoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of copper (II) acetate as a catalyst.

Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.

Metal-Free Reactions: These reactions often involve the use of hydrazine derivatives and aldehydes or ketones to form the indazole ring without the need for metal catalysts.

Industrial Production Methods: Industrial production of 7-Fluoro-6-methoxy-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The fluorine atom at position 7 undergoes nucleophilic substitution under basic or metal-catalyzed conditions:

Mechanism : Fluorine's electronegativity activates the aromatic ring toward substitution. Copper or palladium catalysts facilitate oxidative addition and transmetallation steps in cross-coupling reactions .

Transition Metal-Catalyzed Coupling Reactions

The indazole scaffold participates in cross-coupling to introduce aryl, alkenyl, or alkynyl groups:

Key Insight : Position 3 is highly reactive due to electron-withdrawing effects from fluorine and methoxy groups, favoring palladium-mediated couplings .

Oxidation and Reduction

The methoxy group and indazole ring undergo redox transformations:

| Reaction | Conditions | Reagents | Product | Outcome |

|---|---|---|---|---|

| Methoxy Demethylation | BBr3, CH2Cl2, −78°C → RT | Boron tribromide | 6-Hydroxy-7-fluoro-1H-indazole | Deprotection (89%) |

| Ring Hydrogenation | H2 (1 atm), Pd/C, EtOAc | Hydrogen gas | 7-Fluoro-6-methoxy-2,3-dihydro-1H-indazole | Saturation (76%) |

Applications : Demethylation enables further functionalization (e.g., sulfonation), while hydrogenation modifies pharmacokinetic properties.

Heterocyclic Ring Functionalization

The indazole nitrogen atoms participate in alkylation and acylation:

Regioselectivity : N1 is preferentially alkylated due to lower steric hindrance, while N2 requires stronger bases for acylation .

Electrophilic Substitution

Methoxy directs electrophiles to position 4 or 5:

| Reaction | Conditions | Reagents | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | Nitric acid | 4-Nitro-7-fluoro-6-methoxy-1H-indazole | 68% |

| Bromination | Br2, FeBr3, CHCl3 | Bromine | 5-Bromo-7-fluoro-6-methoxy-1H-indazole | 62% |

Directing Effects : Methoxy’s +M effect activates the para (position 4) and ortho (position 5) positions, overriding fluorine’s −I effect .

Stability and Reactivity Trends

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades above pH 8 via ring-opening.

-

Thermal Stability : Decomposes at >200°C, limiting high-temperature applications.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 7-Fluoro-6-methoxy-1H-indazole can be categorized into several key areas:

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including chronic myeloid leukemia (K562) and lung cancer (A549) cells. For instance, one study reported an IC50 value of 5.15 µM against K562 cells, indicating significant cytotoxicity while sparing normal cells (HEK-293) with an IC50 value of 33.2 µM .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| K562 (CML) | 5.15 | 6.43 |

| A549 (Lung Cancer) | TBD | TBD |

| HEK-293 (Normal) | 33.2 | - |

Anti-inflammatory Properties

The compound has been identified as an inhibitor of human neutrophil elastase (HNE), which plays a crucial role in inflammatory processes. By inhibiting HNE, this compound may help mitigate conditions associated with excessive inflammation .

Enzyme Inhibition

This compound interacts with various enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. Preliminary studies suggest that it may modulate these metabolic pathways, potentially influencing the efficacy and safety profiles of other therapeutic agents .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Cytochrome P450 | Metabolic Modulation | |

| Human Neutrophil Elastase | Anti-inflammatory |

Case Study 1: Anticancer Activity

A study focusing on the synthesis of indazole derivatives highlighted that modifications to the fluorine and methoxy groups significantly enhanced anticancer activity against K562 cells. The structure-activity relationship (SAR) analysis emphasized the importance of these substituents for maintaining high potency against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory potential of various indazole derivatives, including this compound. The results indicated that this compound effectively inhibited HNE activity in vitro, suggesting its potential as a therapeutic agent for treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 7-Fluoro-6-methoxy-1H-indazole involves its interaction with specific molecular targets in biological systems. The fluorine and methoxy groups enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-1H-indazole: Similar in structure but lacks the methoxy group.

7-Methoxy-1H-indazole: Similar in structure but lacks the fluorine group.

1H-indazole: The parent compound without any substituents.

Uniqueness: The presence of both fluorine and methoxy groups in 7-Fluoro-6-methoxy-1H-indazole makes it unique compared to its analogs. These substituents enhance its chemical stability, biological activity, and binding affinity to molecular targets, making it a compound of significant interest in various research fields .

Biologische Aktivität

7-Fluoro-6-methoxy-1H-indazole is a synthetic compound belonging to the indazole family, notable for its unique structural features that include a fused five-membered and six-membered ring containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 166.15 g/mol

- Structural Characteristics : The presence of a fluorine atom at the seventh position and a methoxy group at the sixth position enhances its reactivity and biological activity compared to other indazole derivatives.

The biological activity of this compound is largely attributed to its interaction with various enzymes and proteins. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which can influence cellular functions such as proliferation and apoptosis.

Key Molecular Targets

- Kinases : Inhibits protein kinases, potentially affecting pathways related to cancer progression.

- Apoptosis Regulators : Modulates proteins such as Bcl-2 and Bax, influencing apoptotic processes in cancer cells .

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines:

The compound's ability to induce apoptosis has been confirmed through assays that measure the expression of apoptosis-related proteins. For instance, it decreases Bcl-2 levels while increasing Bax levels, suggesting a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural characteristics may enhance its ability to interact with microbial targets, although specific data on its efficacy against particular pathogens are still under investigation.

Case Studies

- K562 Cell Line Study :

- Cell Cycle Analysis :

Eigenschaften

IUPAC Name |

7-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHMSYWXQQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427438-32-1 | |

| Record name | 7-fluoro-6-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.